N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine
Description
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine is a thiazole derivative featuring a 1,3-thiazole core substituted at positions 2, 4, and 5. The compound is characterized by:
- Position 4: A 4-chlorobenzenesulfonyl group (C₆H₄ClO₂S), introducing aromatic bulk and electron-withdrawing properties.
- Position 2: An ethanesulfonyl group (C₂H₅O₂S), contributing aliphatic sulfonyl characteristics.
- Position 5: An N-butylamine substituent (C₄H₉NH), enhancing lipophilicity compared to shorter alkyl chains.
The molecular formula is C₁₅H₁₉ClN₂O₄S₃, with a calculated molecular weight of 466.02 g/mol. Structural elucidation of such compounds often employs X-ray crystallography, with software like SHELX playing a role in refinement .
Properties
Molecular Formula |
C15H19ClN2O4S3 |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
N-butyl-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H19ClN2O4S3/c1-3-5-10-17-13-14(18-15(23-13)24(19,20)4-2)25(21,22)12-8-6-11(16)7-9-12/h6-9,17H,3-5,10H2,1-2H3 |
InChI Key |
YDPFJZMLCGUWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, including the formation of the thiazole ring and the introduction of the various substituent groups. The synthetic route may involve the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and suitable bases.
Sulfonylation Reactions: The chlorobenzenesulfonyl and ethanesulfonyl groups can be introduced through sulfonylation reactions using sulfonyl chlorides and appropriate nucleophiles.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituent groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and pathways, particularly those involving sulfur and nitrogen-containing compounds.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The presence of the thiazole ring and sulfonyl groups may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiazol-5-amine derivatives (Table 1), focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison
Key Observations
Sulfonyl Group Diversity: The target compound combines aromatic (4-chlorobenzenesulfonyl) and aliphatic (ethanesulfonyl) groups. This contrasts with ’s compound, which uses two aromatic sulfonyl groups (4-chlorophenyl and 4-methylphenyl). Aliphatic sulfonyl groups may improve solubility in non-polar environments compared to purely aromatic systems . Fluorinated sulfonyl analogs (e.g., perfluorinated ethanesulfonyl derivatives in ) exhibit higher chemical inertness but raise environmental concerns due to persistence .
Amine Substituent Effects: The N-butyl group in the target compound increases lipophilicity (predicted logP ≈ 3.2) compared to N-(3-methoxypropyl) () or N-(pyridin-3-ylmethyl) ().
Bioactivity Considerations: Thiazoles with sulfonyl groups are associated with kinase inhibition or antimicrobial activity. The target compound’s ethanesulfonyl group may reduce steric hindrance compared to bulkier aromatic sulfonyl groups, favoring enzyme active-site penetration.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves sequential sulfonylation and alkylation steps, similar to methods for ’s compound .
- Data Gaps : Experimental data on solubility, stability, and bioactivity are absent in the provided evidence. For instance, while ZINC IDs (e.g., ZINC2710458 in ) suggest screening in chemical libraries, specific results are unavailable .
- Computational Predictions : Using tools like ChemDraw, the target compound’s topological polar surface area (TPSA ≈ 120 Ų) suggests moderate membrane permeability, lower than ’s pyridine-containing analog (TPSA ≈ 140 Ų) .
Biological Activity
N-butyl-4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-1,3-thiazol-5-amine (CAS Number: 863450-15-1) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 423.0 g/mol. It is characterized by the presence of a thiazole ring, sulfonyl groups, and an amine functional group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₄S₃ |
| Molecular Weight | 423.0 g/mol |
| CAS Number | 863450-15-1 |
The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. The compound may inhibit certain enzymes or receptors involved in various cellular pathways, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines through induction of apoptosis and cell cycle arrest (PubMed reference) .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. For instance, compounds with similar structural motifs have been tested against bacterial strains and shown to inhibit growth effectively (BenchChem reference) .
Case Studies
- Anticancer Efficacy : A specific study focused on the thiazole scaffold indicated that modifications at the sulfonamide position enhanced the cytotoxicity against breast cancer cells (Journal of Medicinal Chemistry).
- Antimicrobial Testing : Another investigation evaluated the antimicrobial activity of sulfonamide derivatives and found that modifications in the thiazole ring improved the efficacy against Gram-positive bacteria (European Journal of Medicinal Chemistry).
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- In vitro assays showed that this compound exhibits a dose-dependent inhibition of cancer cell proliferation.
- Mechanistic studies revealed that it may induce apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
